Hydroxy(2,4,6-trimethylphenyl)acetic acid
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Overview
Description
Hydroxy(2,4,6-trimethylphenyl)acetic acid is an organic compound with the molecular formula C11H14O3. It features a hydroxy group attached to a 2,4,6-trimethylphenyl ring, which is further connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy(2,4,6-trimethylphenyl)acetic acid typically involves the reaction of 2,4,6-trimethylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxy group of the phenol attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Hydroxy(2,4,6-trimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of 2,4,6-trimethylbenzaldehyde.
Reduction: Formation of 2,4,6-trimethylphenylethanol.
Substitution: Formation of brominated derivatives of the aromatic ring.
Scientific Research Applications
Hydroxy(2,4,6-trimethylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of Hydroxy(2,4,6-trimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the activity of target proteins and enzymes .
Comparison with Similar Compounds
- 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid
- 2-Hydroxy-2-(4-methoxyphenyl)acetic acid
- 2,4,6-Trimethylphenylacetic acid
Comparison: Hydroxy(2,4,6-trimethylphenyl)acetic acid is unique due to the presence of both hydroxy and acetic acid functional groups attached to a 2,4,6-trimethylphenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
20797-56-2 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-hydroxy-2-(2,4,6-trimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H14O3/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14) |
InChI Key |
IRQXVXUXARGLQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)O)O)C |
Origin of Product |
United States |
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